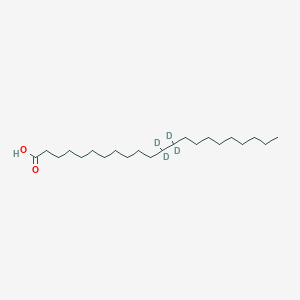

Docosanoic acid-d4-1

Beschreibung

BenchChem offers high-quality Docosanoic acid-d4-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docosanoic acid-d4-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H44O2 |

|---|---|

Molekulargewicht |

344.6 g/mol |

IUPAC-Name |

12,12,13,13-tetradeuteriodocosanoic acid |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i10D2,11D2 |

InChI-Schlüssel |

UKMSUNONTOPOIO-MKQHWYKPSA-N |

Isomerische SMILES |

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Isotopic Purity of Docosanoic Acid-d4-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Docosanoic acid-d4-1, a deuterated analog of behenic acid, serves as a critical internal standard in mass spectrometry-based quantitative analysis. Its efficacy in lipidomics, metabolic research, and pharmacokinetic studies is intrinsically linked to its isotopic purity. This guide provides a comprehensive overview of the importance of the isotopic purity of Docosanoic acid-d4-1, methods for its determination, and its application in experimental workflows.

The Critical Role of Isotopic Purity

Deuterium-labeled compounds are invaluable tools in analytical and pharmaceutical research.[1][2] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for the differentiation of the labeled standard from its endogenous, unlabeled counterpart. This distinction is fundamental for accurate quantification in complex biological matrices.

High isotopic purity is paramount for several reasons:

-

Accuracy of Quantification: The presence of unlabeled (d0) isotopologues in the deuterated standard can artificially inflate the signal of the endogenous analyte, leading to an underestimation of its true concentration.[3]

-

Sensitivity and Lower Limit of Quantification (LLOQ): A high abundance of the desired deuterated isotopologue (d4) ensures a strong and distinct signal, improving the sensitivity and lowering the LLOQ of the analytical method.

-

Reduced Cross-Talk: Minimizing the presence of partially labeled isotopologues (d1, d2, d3) reduces spectral overlap and potential interference with other analytes or their fragments in the mass spectrometer.

-

Reliability in Pharmacokinetic Studies: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are used to track the fate of a drug candidate. High isotopic purity ensures that the measured signal accurately reflects the concentration of the administered compound or its metabolites.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Docosanoic acid-d4-1 is typically high, as specified by the manufacturers. This data is crucial for selecting a suitable standard for a given application and for setting appropriate parameters in the analytical software for quantification.

| Supplier | Product Number | Stated Isotopic Purity (Atom % D) | Chemical Purity | Deuterium Label Position |

| Cambridge Isotope Laboratories, Inc. | DLM-10503 | 98% | >98% | 12,12,13,13-d4 |

| LGC Standards | D-5709 | 98% | >98% | 7,7,8,8-d4 |

| MedChemExpress | HY-W013049S4 | 99.0% | >99% | Not Specified |

| Cayman Chemical | 10005056 | Not Specified for Docosanoic acid-d4 | ≥98% | Not Applicable |

Note: Isotopic purity can vary between batches. It is recommended to always refer to the Certificate of Analysis for the specific lot being used.

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of Docosanoic acid-d4-1 is primarily determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for assessing isotopic enrichment by separating the analyte from other components and providing mass-to-charge ratio information.

1. Sample Preparation and Derivatization:

-

Internal Standard Preparation: Prepare a stock solution of Docosanoic acid-d4-1 in a suitable organic solvent (e.g., ethanol or isooctane).

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): To improve volatility for GC analysis, the carboxylic acid group must be derivatized. A common method is methylation using BF3-methanol or methanolic HCl.

-

To a known amount of Docosanoic acid-d4-1, add 1-2 mL of 14% BF3-methanol.

-

Heat the mixture at 60-100°C for 5-10 minutes.

-

Add 1 mL of water and 1-2 mL of hexane or isooctane.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully collect the upper organic layer containing the FAMEs.

-

Dry the organic extract over anhydrous sodium sulfate.

-

2. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for FAME analysis.[4]

-

Injector: Split/splitless inlet at 250-280°C. A splitless injection is preferred for trace analysis.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to observe the molecular ion cluster and selected ion monitoring (SIM) for higher sensitivity and quantitative analysis.

-

Scan Range: m/z 50-550.

-

Ions to Monitor (SIM mode): Monitor the molecular ions for the unlabeled (d0) and deuterated (d4) docosanoic acid methyl esters.

-

Docosanoic acid methyl ester (d0): m/z 354.3

-

Docosanoic acid-d4 methyl ester (d4): m/z 358.3

-

-

3. Data Analysis and Isotopic Purity Calculation:

-

Integrate the peak areas of the molecular ions for the d0 and d4 isotopologues.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d4))] * 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

²H NMR spectroscopy directly detects the deuterium nuclei, providing a definitive method for confirming the positions and quantifying the level of deuteration.

1. Sample Preparation:

-

Dissolve a precisely weighed amount of Docosanoic acid-d4-1 in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃).

-

Add a known amount of an internal standard with a certified concentration for quantification.

2. NMR Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the deuterium signals to ensure full relaxation and accurate integration.

-

Number of Scans (ns): A large number of scans will be required to achieve an adequate signal-to-noise ratio for the deuterium signals.

-

-

Processing: Apply appropriate window functions and perform baseline correction before integration.

3. Data Analysis and Isotopic Purity Calculation:

-

Integrate the area of the deuterium signal corresponding to the labeled positions in Docosanoic acid-d4-1.

-

Integrate the area of a known signal from the internal standard.

-

The isotopic enrichment can be calculated by comparing the integral of the deuterium signal to the integral of the internal standard, taking into account the number of deuterium atoms and the concentration of each.

-

Alternatively, ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity at the labeled positions compared to an unlabeled standard.

Application in a Lipidomics Workflow

Docosanoic acid-d4-1 is frequently used as an internal standard in targeted lipidomics workflows to ensure accurate quantification of endogenous fatty acids.[6][7]

Caption: A typical lipidomics workflow using a deuterated internal standard.

In this workflow, a known amount of Docosanoic acid-d4-1 is added to the biological sample at an early stage.[8] This allows the internal standard to undergo the same extraction, derivatization, and analysis procedures as the endogenous analyte. By calculating the ratio of the peak area of the endogenous docosanoic acid to the peak area of the deuterated internal standard, variations in sample handling and instrument response can be normalized, leading to highly accurate and precise quantification.

Synthesis of Docosanoic Acid-d4-1 and Potential Impurities

The synthesis of deuterated long-chain fatty acids can be achieved through various methods, often involving the reduction of a suitable precursor with a deuterium source. For example, a common route for introducing deuterium at specific positions is through the reduction of a triple bond with deuterium gas over a Lindlar catalyst, followed by further synthetic modifications.

Potential sources of isotopic impurities include:

-

Incomplete Deuteration: The chemical reaction to introduce deuterium may not go to completion, leaving some molecules with fewer than the desired number of deuterium atoms.

-

H/D Exchange: Back-exchange of deuterium with hydrogen from solvents or reagents can occur under certain conditions, reducing the isotopic enrichment.

-

Impurities in Starting Materials: The starting materials used in the synthesis may contain unlabeled or partially labeled species.

Understanding the synthetic route can provide insights into the likely positions of any residual protons and the nature of potential isotopic impurities.

Conclusion

The isotopic purity of Docosanoic acid-d4-1 is a critical parameter that directly impacts the accuracy, sensitivity, and reliability of quantitative analytical methods. Researchers and drug development professionals must carefully consider the stated isotopic purity of their standards and, when necessary, have the capability to verify it using techniques such as GC-MS and NMR spectroscopy. The use of high-purity deuterated internal standards within a well-controlled experimental workflow is essential for generating robust and reproducible data in lipidomics, metabolomics, and pharmacokinetic studies.

References

- 1. Docosanoic acid-d4 (Behenic acid-d4) | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 7. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

The Role of Deuterium-Labeled Docosanoic Acid in Elucidating Fatty Acid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of lipid metabolism, understanding the flux and fate of individual fatty acids is paramount for deciphering physiological processes and the pathophysiology of numerous diseases, including metabolic syndrome, neurodegenerative disorders, and cancer. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, play critical roles in cellular structure and signaling. Docosanoic acid (C22:0), also known as behenic acid, is a key saturated VLCFA. Stable isotope labeling, particularly with deuterium, offers a powerful and safe methodology to trace the metabolic journey of fatty acids in vivo and in vitro. This technical guide provides an in-depth overview of the application of Docosanoic acid-d4 (a deuterium-labeled isotopologue of docosanoic acid) in fatty acid metabolism studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways and workflows. While Docosanoic acid-d4 is frequently utilized as an internal standard for mass spectrometry-based quantification, its application as a metabolic tracer is an emerging area of investigation. This guide will focus on its role in tracking the elongation, desaturation, and degradation pathways of VLCFAs.

Core Concepts in Stable Isotope Tracing with Deuterium-Labeled Fatty Acids

Stable isotope tracers, such as Docosanoic acid-d4, are non-radioactive molecules where one or more atoms have been replaced with a heavier isotope. The key principle behind their use is that these labeled molecules are biochemically indistinguishable from their endogenous counterparts and are thus processed through the same metabolic pathways. By administering the labeled compound and subsequently detecting it and its metabolites, researchers can quantitatively track the dynamics of metabolic processes.

The primary analytical techniques for these studies are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). These methods can differentiate between the labeled and unlabeled fatty acids based on their mass-to-charge ratio, allowing for precise quantification of the tracer's incorporation into various lipid pools.

Quantitative Data on Docosanoic Acid Metabolism

While extensive quantitative data specifically for Docosanoic acid-d4 as a metabolic tracer is still emerging in the literature, studies using similar deuterium-labeled VLCFAs provide valuable insights. The primary application observed for deuterated docosanoic acid has been in tracing its elongation to longer fatty acids.

| Parameter Measured | Tracer Used | System | Key Finding | Reference |

| Elongation of C22:0 | D3-Docosanoic acid (D3-C22:0) | Human Fibroblasts | Increased levels of D3-C26:0 and D3-C28:0 were detected, demonstrating the elongation of the C22:0 backbone. | [1] |

| Endogenous Levels | - | Human Plasma | The reference interval for endogenous Docosanoic acid (C22:0) is typically in the micromolar range. |

Experimental Protocols

Protocol 1: In Vitro Tracing of Docosanoic Acid-d4 Elongation in Cultured Fibroblasts

This protocol is adapted from studies investigating VLCFA metabolism in human skin fibroblasts.[1]

1. Cell Culture and Isotope Labeling:

-

Human skin fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

-

The standard culture medium is then replaced with a medium containing a known concentration of Docosanoic acid-d4 (e.g., 30 µM) complexed to bovine serum albumin (BSA) to ensure solubility and cellular uptake.

-

Cells are incubated with the labeled fatty acid for a specified period (e.g., 72 hours) to allow for metabolic processing.

2. Lipid Extraction:

-

After incubation, the cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Cells are harvested by scraping, and total lipids are extracted using a solvent system such as hexane:isopropanol (3:2, v/v).

-

An internal standard (e.g., a different deuterated fatty acid not expected to be formed from Docosanoic acid-d4) is added at the beginning of the extraction to control for sample loss during processing.

3. Saponification and Derivatization (for GC-MS analysis):

-

The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the fatty acids from complex lipids.

-

The resulting free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. This step increases their volatility for GC-MS analysis.

4. GC-MS Analysis:

-

The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column.

-

The separated FAMEs are then ionized and detected by a mass spectrometer.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions corresponding to the methyl esters of Docosanoic acid-d4 and its potential elongated products (e.g., Hexacosanoic acid-d4 and Octacosanoic acid-d4).

-

Quantification is achieved by comparing the peak areas of the labeled analytes to that of the internal standard.

Protocol 2: Analysis of Docosanoic Acid-d4 Incorporation into Plasma Lipids (In Vivo)

This protocol outlines a general approach for in vivo studies, which would require further optimization based on the specific research question and animal model.

1. Administration of Docosanoic acid-d4:

-

Docosanoic acid-d4, formulated in a suitable vehicle (e.g., an oil emulsion), is administered to the animal model, either orally or via infusion.

-

The dosage and administration route will depend on the specific metabolic pathway being investigated.

2. Sample Collection:

-

Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

3. Lipid Extraction and Fractionation:

-

Total lipids are extracted from the plasma using a method such as the Folch or Bligh-Dyer procedure.

-

If the study aims to investigate the incorporation of the tracer into specific lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters), the total lipid extract can be fractionated using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

4. Sample Preparation and LC-MS/MS Analysis:

-

The lipid extracts or fractions are subjected to hydrolysis to release the fatty acids.

-

The fatty acids are then analyzed by LC-MS/MS. This technique is often preferred for complex biological matrices as it can provide high sensitivity and specificity without the need for derivatization.

-

The LC system separates the fatty acids, and the tandem mass spectrometer is set up with multiple reaction monitoring (MRM) transitions specific for Docosanoic acid-d4 and its expected metabolites.

-

Quantification is performed using a stable isotope-labeled internal standard.

Visualization of Metabolic Pathways and Workflows

Caption: Metabolic pathway of Docosanoic acid elongation and desaturation in the endoplasmic reticulum.

Caption: Major degradation pathways for very-long-chain fatty acids.

Caption: A typical experimental workflow for a stable isotope tracer study using Docosanoic acid-d4.

Conclusion and Future Directions

Docosanoic acid-d4 serves as a valuable tool for researchers, scientists, and drug development professionals investigating the complex metabolism of very-long-chain fatty acids. While its primary use has been as an internal standard, its potential as a metabolic tracer is significant for dissecting the pathways of fatty acid elongation, desaturation, and degradation. The methodologies outlined in this guide provide a framework for designing and executing robust stable isotope tracing studies.

Future research should focus on expanding the application of Docosanoic acid-d4 in various in vivo models of metabolic diseases. Such studies will be instrumental in generating more comprehensive quantitative data on its metabolic fate and its contribution to different lipid pools under various physiological and pathological conditions. This knowledge will be crucial for identifying novel therapeutic targets and developing innovative strategies for the treatment of disorders associated with aberrant fatty acid metabolism.

References

An In-depth Technical Guide to the Natural Abundance of Docosanoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanoic acid, more commonly known as behenic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₂H₄₄O₂.[1] As a saturated fatty acid, its 22-carbon backbone lacks double bonds, contributing to its solid state at room temperature and high thermal stability.[2] In nature, docosanoic acid is found as a component of animal and vegetable fats, typically esterified into complex lipids like triglycerides and phospholipids.[1] While it is a naturally occurring dietary component, its bioavailability is relatively low compared to shorter-chain fatty acids.[2] Despite this, docosanoic acid plays several important roles in biological systems, serving as a metabolic precursor, a structural component of cellular membranes, and a modulator of signaling pathways. This guide provides a comprehensive overview of its natural abundance, analytical methodologies for its quantification, and its metabolic and signaling functions.

Data Presentation: Quantitative Abundance of Docosanoic Acid

The concentration of docosanoic acid varies significantly across different biological matrices. The following tables summarize quantitative data from various sources.

Table 1: Abundance of Docosanoic Acid in Human Biological Samples

| Biological Sample | Concentration / Percentage | Analytical Method |

| Plasma (Chinese Population) | 32.0 - 73.4 µmol/L (Reference Interval) | LC-MS/MS |

| Serum (U.S. Population Study) | Average: 68.56 µmol/L | Not Specified |

| Human Milk | 0.04 ± 0.02 (% of total fatty acids) | GC |

| Human Milk | Associated with total phosphatidylcholine levels | Not Specified |

Table 2: Abundance of Docosanoic Acid in Plant and Animal Sources

| Biological Source | Concentration / Percentage | Analytical Method |

| Ben (Moringa) Oil | ~9.0% | Not Specified |

| Peanut Oil | 2.2 ± 1.2% | GC-FID |

| Sunflower Seed Oil | 0.8 ± 0.2% | GC-FID |

| Canola (Rapeseed) Oil | 0.4 - 1.2% | GC |

| Peanut Skins | ~0.59% by weight (5.9 kg per ton) | Not Specified |

| Thymus cariensis (Hexane Extract) | 12.54% | Not Specified |

| Thymus cilicicus (Hexane Extract) | 8.08% | Not Specified |

Experimental Protocols for Quantification

Accurate quantification of docosanoic acid requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques.[3][4]

Protocol 1: GC-MS Analysis of Total Docosanoic Acid

This method is a gold standard for fatty acid analysis and typically involves hydrolysis of complex lipids and derivatization to volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction (Folch Method) a. Homogenize 50-100 mg of tissue or 100 µL of plasma/serum in a glass tube. b. Add a deuterated internal standard, such as Behenic Acid-d3, to the sample for accurate quantification.[5] c. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample. d. Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction. e. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. f. Centrifuge at 2000 x g for 5 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids. g. Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer to a new tube.

2. Saponification (Hydrolysis) a. Evaporate the chloroform extract to dryness under a stream of nitrogen. b. Add 2 mL of 0.5 M methanolic NaOH. c. Heat the sample at 80°C for 10 minutes to hydrolyze the ester linkages, releasing the fatty acids.

3. Derivatization to FAMEs a. Cool the sample and add 2 mL of Boron Trifluoride (BF₃) in methanol (14%). b. Heat again at 80°C for 5 minutes. This reaction converts the free fatty acids to their corresponding methyl esters (e.g., docosanoic acid becomes methyl docosanoate). c. Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. d. Vortex and centrifuge to separate the phases. The upper hexane layer now contains the FAMEs. e. Transfer the hexane layer to a GC vial for analysis.

4. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: A capillary column suitable for FAMEs, such as a TR-FAME or HP-5MS (30m x 0.25mm, 0.25μm film thickness).

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, and hold for 10 min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for methyl docosanoate and the internal standard.[6]

-

Protocol 2: LC-MS/MS Analysis of Docosanoic Acid

LC-MS/MS offers high sensitivity and can often measure free fatty acids directly without derivatization, simplifying sample preparation.[4]

1. Lipid Extraction a. Use the same Folch extraction method as described for GC-MS (Step 1), including the addition of an appropriate internal standard.

2. Sample Preparation for LC-MS/MS a. Evaporate the chloroform extract to dryness under nitrogen. b. Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture, such as 90:10 (v/v) methanol:chloroform. c. Centrifuge to pellet any insoluble material and transfer the supernatant to an LC vial.

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid or 5 mM ammonium acetate.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to separate docosanoic acid from other fatty acids and matrix components (e.g., start at 30% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Docosanoic Acid: Monitor the transition from the precursor ion (deprotonated molecule, [M-H]⁻) to a specific product ion. For docosanoic acid (MW 340.58), the transition would be m/z 339.3 → m/z 339.3 (pseudo-MRM) or a characteristic fragment.

-

Biological Role and Signaling Pathways

Docosanoic acid is not merely an inert fatty acid; it is involved in several key metabolic and signaling processes.

Metabolism of Docosanoic Acid

The primary metabolic pathways for docosanoic acid are its synthesis via fatty acid elongation and its catabolism via peroxisomal β-oxidation.

-

Endogenous Synthesis: Docosanoic acid is synthesized in the endoplasmic reticulum through the action of fatty acid elongase enzymes (ELOVLs). These enzymes sequentially add two-carbon units (from malonyl-CoA) to shorter saturated fatty acids, such as stearic acid (C18:0), to produce arachidic acid (C20:0) and subsequently docosanoic acid (C22:0).

-

Peroxisomal β-Oxidation: Due to its very long chain length, the initial breakdown of docosanoic acid does not occur in the mitochondria but in the peroxisomes.[7][8] Peroxisomal β-oxidation is a multi-step process that shortens the fatty acid chain, producing acetyl-CoA and a shorter-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.[9][10] Defects in peroxisomal β-oxidation lead to the accumulation of VLCFAs, which is characteristic of severe genetic disorders like X-linked adrenoleukodystrophy.[3][11][12]

-

Omega (ω)-Oxidation: A minor metabolic route involves ω-oxidation by cytochrome P450 enzymes in the endoplasmic reticulum, which hydroxylates the terminal methyl carbon of the fatty acid.

Role in Complex Lipids

Docosanoic acid is a crucial component of ceramides, a class of sphingolipids.[13] Ceramides containing docosanoic acid are important for maintaining the skin's barrier function and are involved in cellular signaling related to apoptosis and cell differentiation.[14]

Signaling Pathways

Recent research has implicated docosanoic acid in the modulation of key inflammatory signaling pathways. It has been shown to alleviate inflammation and insulin resistance in models of gestational diabetes by regulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway .[15] This pathway is a central mediator of innate immunity and inflammation.[15] Activation of TLR4 by stimuli like lipopolysaccharide (LPS) triggers a cascade involving adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[16] Docosanoic acid appears to exert an inhibitory effect on this pathway, suggesting a potential anti-inflammatory role.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways discussed.

References

- 1. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Quantitation of Fatty Acids in Serum/Plasma and Red Blood Cells by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 15. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

Methodological & Application

Application Note: High-Throughput Quantification of Docosanoic Acid in Human Plasma Using Docosanoic Acid-d4 as an Internal Standard by LC-MS/MS

AFFILIATION: Advanced Bioanalytical Laboratories, Global Research & Development

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of docosanoic acid (also known as behenic acid) in human plasma. The method utilizes a stable isotope-labeled internal standard, Docosanoic acid-d4 (C22:0-d4), to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and drug development settings. The method was validated for linearity, precision, accuracy, and recovery, demonstrating excellent performance characteristics.

Introduction

Docosanoic acid is a very long-chain saturated fatty acid implicated in various physiological and pathological processes. Accurate and reliable quantification of docosanoic acid in biological matrices is crucial for understanding its role in metabolic disorders and for the development of related therapeutic interventions. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Docosanoic acid-d4, is critical for correcting for variability during sample preparation and ionization in the mass spectrometer, thereby ensuring the reliability of the quantitative results.[1][2] This application note provides a detailed protocol for the extraction and quantification of docosanoic acid from human plasma using Docosanoic acid-d4 as an internal standard.

Experimental

Materials and Reagents

-

Docosanoic acid (≥99%)

-

Docosanoic acid-d4 (98 atom % D)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard Solutions

Stock solutions of docosanoic acid and Docosanoic acid-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method was used for the extraction of docosanoic acid from plasma.

-

To 100 µL of plasma sample, add 20 µL of the 100 ng/mL Docosanoic acid-d4 internal standard working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 80:20 (v/v) acetonitrile:water.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic separation was performed on a C18 reversed-phase column with a gradient elution. The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the transitions for docosanoic acid and its deuterated internal standard.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 80% B, increase to 100% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| Docosanoic Acid | 339.3 |

| Docosanoic Acid-d4 | 343.3 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of docosanoic acid in human plasma. The use of Docosanoic acid-d4 as an internal standard effectively compensated for matrix effects and variations in sample processing.

Linearity and Sensitivity

The method was linear over a concentration range of 10 to 5000 ng/mL for docosanoic acid in human plasma. The coefficient of determination (R²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio greater than 10.

Table 2: Linearity of Docosanoic Acid Quantification

| Analyte | Calibration Range (ng/mL) | R² |

| Docosanoic Acid | 10 - 5000 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, mid, and high). The results, summarized in Table 3, are within the acceptable limits for bioanalytical method validation.

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 30 | 5.2 | 103.5 | 7.8 | 101.2 |

| Mid QC | 500 | 3.8 | 98.7 | 5.1 | 99.5 |

| High QC | 4000 | 4.1 | 101.2 | 6.3 | 102.1 |

Recovery

The extraction recovery of docosanoic acid from human plasma was determined at three QC levels. The recovery was consistent and high across the concentration range, as shown in Table 4.

Table 4: Extraction Recovery of Docosanoic Acid

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 30 | 91.5 |

| Mid QC | 500 | 94.2 |

| High QC | 4000 | 92.8 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical flow for the quantification of docosanoic acid.

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of docosanoic acid in human plasma. The use of a stable isotope-labeled internal standard, Docosanoic acid-d4, ensures high accuracy and precision. The simple and rapid sample preparation procedure makes this method suitable for high-throughput bioanalytical applications in both research and clinical settings.

References

Protocol for Spiking Docosanoic Acid-d4 as an Internal Standard in Human Plasma Samples for LC-MS/MS Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosanoic acid, a saturated very-long-chain fatty acid, is implicated in various physiological and pathological processes. Accurate quantification of docosanoic acid in biological matrices such as human plasma is crucial for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (IS), such as Docosanoic acid-d4, is essential to correct for variability during sample preparation and analysis, ensuring data accuracy and precision.[1][2] This document provides a detailed protocol for the preparation of Docosanoic acid-d4 solutions and the procedure for spiking it into human plasma samples prior to extraction and LC-MS/MS analysis.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Docosanoic acid-d4 | Commercially Available | ≥98% isotopic purity |

| Methanol (MeOH) | Fisher Scientific or equivalent | LC-MS grade |

| Chloroform | Fisher Scientific or equivalent | HPLC grade |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich or equivalent | ACS grade |

| Human Plasma (with K2EDTA) | BioIVT or equivalent | Research Grade |

| Ultrapure Water | Milli-Q® system or equivalent | 18.2 MΩ·cm |

| Microcentrifuge tubes (1.5 mL) | Eppendorf or equivalent | --- |

| Pipettes and tips | Gilson, Eppendorf or equivalent | Calibrated |

Experimental Protocols

Preparation of Docosanoic Acid-d4 Stock and Working Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.

1.1. Stock Solution Preparation (1 mg/mL)

-

Allow the vial of Docosanoic acid-d4 to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out approximately 1 mg of Docosanoic acid-d4 and transfer it to a 1.5 mL microcentrifuge tube.

-

Dissolve the Docosanoic acid-d4 in 1 mL of methanol (or DMSO) to achieve a final concentration of 1 mg/mL.

-

Vortex the solution for at least 30 seconds to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in amber glass vials to protect from light.

1.2. Working Internal Standard Solution Preparation (10 µg/mL)

-

On the day of the experiment, thaw the stock solution at room temperature.

-

Prepare a working internal standard solution by diluting the stock solution 1:100 with methanol. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of methanol.

-

Vortex the working solution thoroughly. This working solution will be used to spike the plasma samples.

| Solution | Concentration | Solvent | Storage |

| Stock Solution | 1 mg/mL | Methanol or DMSO | -20°C or -80°C |

| Working Solution | 10 µg/mL | Methanol | Use fresh |

Spiking of Docosanoic Acid-d4 into Plasma Samples

This protocol is optimized for a 100 µL plasma sample volume.

-

Thaw frozen human plasma samples on ice or at 4°C.

-

Vortex the plasma samples gently to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL Docosanoic acid-d4 working solution to the plasma sample. This results in a final concentration of 1 µg/mL of the internal standard in the plasma.

-

Vortex the mixture for 10-15 seconds to ensure thorough mixing of the internal standard with the plasma.

Protein Precipitation and Liquid-Liquid Extraction

A combination of protein precipitation followed by liquid-liquid extraction is recommended for efficient removal of proteins and phospholipids and for the extraction of long-chain fatty acids.[3] The methanol/chloroform precipitation method is effective for precipitating plasma proteins while facilitating the extraction of lipids.[3]

-

To the 110 µL of spiked plasma, add 400 µL of ice-cold methanol.

-

Vortex vigorously for 30 seconds to precipitate the proteins.

-

Add 200 µL of chloroform to the mixture.

-

Vortex again for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will result in two phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean tube.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS/MS analysis.

-

Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates before transferring the supernatant to an autosampler vial.

LC-MS/MS Analysis

While specific instrument parameters will need to be optimized, the following provides a starting point for the analysis of docosanoic acid.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Docosanoic acid: Q1 339.3 -> Q3 339.3 (parent ion) or specific fragment |

| Docosanoic acid-d4: Q1 343.3 -> Q3 343.3 (parent ion) or specific fragment |

Note: The MRM transitions should be optimized by direct infusion of the analytical standards.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for spiking Docosanoic acid-d4 into plasma.

Conclusion

This protocol provides a detailed and robust method for the preparation and spiking of Docosanoic acid-d4 internal standard into human plasma samples. The subsequent protein precipitation and liquid-liquid extraction steps are optimized for the recovery of very-long-chain fatty acids, ensuring a clean sample for sensitive and accurate quantification by LC-MS/MS. Adherence to this protocol will enable researchers to obtain high-quality data for their studies.

References

- 1. mdpi.com [mdpi.com]

- 2. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Docosanoic Acid-d4-1 in Lipidomics Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and potential therapeutic targets. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, as they effectively compensate for variations in sample preparation and instrument response.

Docosanoic acid-d4-1 (also known as Behenic acid-d4), a deuterium-labeled very-long-chain saturated fatty acid, serves as an excellent internal standard for the quantification of docosanoic acid and other long-chain fatty acids in various biological matrices. Its chemical properties are nearly identical to its endogenous counterpart, ensuring similar behavior during extraction and analysis, while its mass shift allows for clear differentiation by the mass spectrometer.

These application notes provide a comprehensive guide to utilizing docosanoic acid-d4-1 for robust and reliable lipidomics sample preparation and analysis.

Quantitative Performance of Docosanoic Acid-d4-1

The use of a reliable internal standard is critical for achieving accurate and precise quantification in lipidomics. The following table summarizes the representative quantitative performance characteristics of docosanoic acid-d4-1 when used as an internal standard in a typical LC-MS/MS workflow. These values are indicative of the performance that can be expected when following a well-validated protocol.

| Parameter | Typical Performance | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the analyte concentration and the instrument response over a defined range. |

| Limit of Detection (LOD) | 0.5 - 5 nmol/L | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 2 - 15 nmol/L | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1] |

| Extraction Recovery | 90 - 110% | The percentage of the analyte that is successfully recovered from the biological matrix during the extraction process.[1] |

| Precision (%CV) | ||

| - Intra-day | < 10% | The variation observed for the same sample analyzed multiple times on the same day. |

| - Inter-day | < 15% | The variation observed for the same sample analyzed on different days. |

Note: The values presented in this table are representative and may vary depending on the specific biological matrix, extraction method, and instrumentation used.

Experimental Protocols

Protocol 1: Total Fatty Acid Extraction from Human Plasma using a Modified Folch Method

This protocol describes a robust method for the extraction of total lipids, including free fatty acids, from human plasma, incorporating docosanoic acid-d4-1 as an internal standard.

Materials:

-

Human plasma (collected with EDTA)

-

Docosanoic acid-d4-1 internal standard solution (e.g., 1 mg/mL in methanol)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

In a glass centrifuge tube, add 100 µL of human plasma.

-

-

Addition of Internal Standard:

-

Add a known amount of the docosanoic acid-d4-1 internal standard solution to the plasma sample. A typical final concentration might be 1 µg/mL. The exact amount should be optimized based on the expected concentration of endogenous docosanoic acid and instrument sensitivity.

-

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[2]

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

-

Collection of the Lipid Layer:

-

After centrifugation, two distinct layers will be visible: an upper aqueous layer and a lower organic layer containing the lipids.

-

Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

-

Drying and Reconstitution:

-

Evaporate the collected chloroform layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 90:10 acetonitrile:water).

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Visualizations

Experimental Workflow for Lipidomics

References

Revolutionizing Fatty Acid Profiling: A GC-MS Method Utilizing Docosanoic Acid-d4

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive profiling and quantification of fatty acids in biological samples. The protocol leverages the high stability and chromatographic behavior of Docosanoic acid-d4 as an internal standard to ensure accuracy and reproducibility. This document provides a step-by-step guide from sample preparation and derivatization to GC-MS analysis and data interpretation, making it an invaluable resource for researchers in metabolomics, drug discovery, and clinical diagnostics.

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways.[1][2][3] Accurate quantification of fatty acid profiles is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis due to its high sensitivity and specificity.[4] The critical challenge in quantitative fatty acid analysis lies in overcoming variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as Docosanoic acid-d4, is a widely accepted strategy to correct for these variations and ensure reliable quantification.[5][6] This method describes the use of Docosanoic acid-d4 for the precise and accurate measurement of a wide range of fatty acids in complex biological matrices.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in fatty acid profiling using GC-MS with Docosanoic acid-d4 as an internal standard.

Sample Preparation

The choice of extraction method depends on the sample matrix. Below are protocols for plasma/serum and tissue samples.

a) Lipid Extraction from Plasma/Serum (Folch Method) [7][8]

-

To 100 µL of plasma or serum in a glass tube, add 10 µL of the Docosanoic acid-d4 internal standard solution (1 mg/mL in hexane).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of chloroform.

-

Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b) Lipid Extraction from Tissue

-

Weigh approximately 50 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

-

Add 10 µL of the Docosanoic acid-d4 internal standard solution (1 mg/mL in hexane).

-

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the tissue using a bead beater for 2 cycles of 45 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, fatty acids are converted to their methyl esters.[9][10]

-

To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

-

Add 500 µL of toluene.

-

Tightly cap the tube and heat at 55°C for 16 hours in a heating block or water bath.

-

After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for your specific instrument and application.

Table 1: GC-MS Instrumentation and Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min and hold for 3 min, followed by a ramp to 320°C at 20°C/min and a final hold for 12 min.[11] |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below are example tables for presenting results.

Table 2: Retention Times and Quantifier/Qualifier Ions for Selected FAMEs

| Fatty Acid Methyl Ester | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Myristate (C14:0) | ~16.5 | 242 | 74 | 87 |

| Palmitate (C16:0) | ~19.8 | 270 | 74 | 87 |

| Stearate (C18:0) | ~22.5 | 298 | 74 | 87 |

| Oleate (C18:1) | ~22.3 | 296 | 55 | 264 |

| Linoleate (C18:2) | ~22.1 | 294 | 67 | 262 |

| Arachidonate (C20:4) | ~25.2 | 318 | 79 | 289 |

| Docosanoate-d4 (C22:0-d4) | ~26.5 | 358 | 78 | 91 |

| Docosanoate (C22:0) | ~26.5 | 354 | 74 | 87 |

Note: Retention times are approximate and will vary depending on the specific GC system and column.

Table 3: Example Calibration Curve Data for Palmitic Acid

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.12 |

| 5 | 0.58 |

| 10 | 1.15 |

| 25 | 2.85 |

| 50 | 5.70 |

| 100 | 11.20 |

| R² | 0.9995 |

| LOD (µg/mL) | 0.2 |

| LOQ (µg/mL) | 0.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: A schematic of the GC-MS workflow for fatty acid profiling.

Fatty Acid Signaling Pathway

Fatty acids are not only metabolic fuels but also potent signaling molecules that can influence a variety of cellular processes.

Caption: Overview of fatty acid signaling pathways.

Conclusion

The GC-MS method detailed in this application note, utilizing Docosanoic acid-d4 as an internal standard, provides a reliable and accurate platform for the quantification of fatty acids in diverse biological samples. The comprehensive protocol and guidelines presented herein will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of the role of fatty acids in health and disease.

References

- 1. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 4. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Free Fatty Acids as Signaling Molecules: Role of Free Fatty Acid Receptors and CD36 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Note: Derivatization of Docosanoic Acid-d4-1 for Enhanced Quantitative Analysis by Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid (VLCFA) relevant in various biological and industrial contexts. For accurate quantification in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice, typically employing a stable isotope-labeled internal standard. Docosanoic acid-d4-1 serves as an ideal internal standard for this purpose, ensuring high precision and accuracy.

However, the direct analysis of free fatty acids (FFAs) like docosanoic acid by GC is challenging. The high polarity of the carboxylic acid group leads to poor chromatographic performance, characterized by low volatility, strong adsorption to the stationary phase, and significant peak tailing.[1] These issues compromise sensitivity, resolution, and ultimately, the reliability of quantitative results.

To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the carboxylic acid functional group, converting it into a less polar and more volatile ester. This transformation drastically improves chromatographic behavior, resulting in sharp, symmetrical peaks and enhanced detector response, which are critical for high-quality quantitative analysis.[2] This application note provides detailed protocols for the two most common derivatization methods for docosanoic acid-d4-1: methylation to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester.

Principle of Derivatization

The primary goal of derivatization is to replace the active, polar hydrogen of the carboxylic acid group with a non-polar functional group. This neutralizes the compound's ability to form hydrogen bonds, thereby increasing its volatility and making it suitable for GC analysis.

-

Methylation (Esterification): This is the most widely used method for fatty acid analysis.[3] The carboxylic acid is reacted with an alcohol (typically methanol) in the presence of an acid catalyst, such as Boron Trifluoride (BF₃), to form a fatty acid methyl ester (FAME).[2] The resulting methyl ester is significantly more volatile and less polar than the parent acid.

-

Silylation: This method involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a trimethylsilyl (TMS) group.[1] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls and amines.[1]

Experimental Workflow

A robust analytical workflow is crucial for achieving reproducible and accurate quantification. The general process involves sample preparation, addition of the internal standard, derivatization, extraction of the derivative, and finally, GC analysis.

Figure 1. General experimental workflow for the quantitative analysis of docosanoic acid using a deuterated internal standard.

Detailed Experimental Protocols

Safety Note: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Methylation via Boron Trifluoride-Methanol (BF₃-Methanol)

This is a robust and widely used acid-catalyzed method for preparing FAMEs.[2]

Reagents & Materials:

-

Sample containing docosanoic acid and spiked with docosanoic acid-d4-1 (dried)

-

14% Boron Trifluoride in Methanol (BF₃-Methanol), septum-sealed vial

-

n-Hexane, GC grade

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-cap glass reaction vials (e.g., 5 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

Autosampler vials for GC

Procedure:

-

Place the dried sample extract (containing the analyte and internal standard) into a screw-cap reaction vial.

-

Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[2]

-

Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block.[1] For very-long-chain fatty acids, a longer incubation time may ensure complete reaction.

-

Cool the vial to room temperature.

-

Add 0.5 mL of saturated NaCl solution to quench the reaction. Vortex for 10 seconds.[1]

-

Add 0.6 mL of n-hexane to extract the FAMEs. Vortex thoroughly and allow the layers to separate.[1]

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Repeat the hexane extraction (step 6 & 7) one more time, combining the organic layers.

-

The resulting solution containing the methyl esters of docosanoic acid and docosanoic acid-d4-1 is ready for GC-MS analysis.

Protocol 2: Silylation via BSTFA + 1% TMCS

This method rapidly produces TMS esters and is effective for multiple analyte types.[1]

Reagents & Materials:

-

Sample containing docosanoic acid and spiked with docosanoic acid-d4-1 (dried completely)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine or other suitable aprotic solvent (e.g., Acetonitrile), anhydrous

-

Screw-cap glass reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Pipettes

-

Autosampler vials for GC

Procedure:

-

Ensure the sample extract in the reaction vial is completely dry, as silylating reagents are extremely sensitive to moisture.[4][5]

-

If desired, dissolve the dried residue in a small volume (e.g., 50 µL) of an anhydrous solvent like pyridine.

-

Add an excess of the silylating reagent. A general guideline is a 2:1 molar ratio of BSTFA to active hydrogens. For a typical sample, adding 50-100 µL of BSTFA + 1% TMCS is sufficient.[1][4]

-

Cap the vial tightly, vortex for 10 seconds, and heat at 60-70°C for 60 minutes.[1][5] Some hindered compounds may require longer reaction times or higher temperatures.[4]

-

Cool the vial to room temperature.

-

The sample can often be injected directly into the GC-MS. If necessary, it can be diluted with an anhydrous solvent like hexane.

Data Presentation and Comparison

The choice of derivatization method depends on the sample matrix, available equipment, and other analytes of interest. Both methylation and silylation are effective for docosanoic acid.

| Parameter | Methylation (BF₃-Methanol) | Silylation (BSTFA) |

| Reagent | 14% Boron Trifluoride in Methanol | BSTFA + 1% TMCS |

| Reaction Temp. | 60°C | 60 - 70°C |

| Reaction Time | 30 - 60 minutes | 60 minutes |

| Derivative Stability | Excellent, very stable | Good, but sensitive to hydrolysis. Best analyzed within a week.[1] |

| Byproducts | Volatile, minimal interference | Volatile, but can require a longer solvent delay in GC-MS.[1] |

| Matrix Suitability | Preferred for complex lipid samples and fatty acid-specific analysis.[6] | Versatile, derivatizes multiple functional groups (e.g., -OH, -NH).[1] |

| Moisture Sensitivity | Sensitive | Extremely sensitive to moisture.[4] |

| Post-reaction Step | Liquid-liquid extraction required | Often can be injected directly |

Chemical Reactions and Visualizations

The derivatization reactions transform the polar carboxylic acid into a more GC-amenable ester.

Figure 2. Reaction scheme for the methylation of docosanoic acid using BF₃-Methanol.

Figure 3. Reaction scheme for the silylation of docosanoic acid using BSTFA.

Conclusion

Derivatization is an indispensable step for the reliable and sensitive quantification of docosanoic acid and its deuterated internal standard by gas chromatography. Both acid-catalyzed methylation with BF₃-Methanol and silylation with BSTFA are highly effective methods. Methylation is generally preferred for its robustness, the high stability of the resulting FAME derivatives, and cleaner chromatograms in complex lipid matrices. Silylation offers versatility for multi-analyte methods but requires strictly anhydrous conditions. The selection of the optimal protocol should be guided by the specific requirements of the analytical workflow. By following these detailed protocols, researchers can achieve excellent chromatographic performance, leading to accurate and precise quantitative results.

References

- 1. Derivatization techniques for free fatty acids by GC [restek.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating a Calibration Curve with Docosanoic Acid-d4-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acids by mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[1] These standards, which have a similar chemical structure to the analyte of interest but a different mass, are added to samples at a known concentration at the beginning of the analytical workflow. This allows for the correction of variability that may occur during sample preparation, extraction, and analysis.[1][2] Docosanoic acid-d4-1, a deuterated form of docosanoic acid (also known as behenic acid), is an excellent internal standard for the quantification of docosanoic acid and other long-chain fatty acids in various biological matrices.[3]

These application notes provide a detailed protocol for creating a calibration curve for the quantification of docosanoic acid using Docosanoic acid-d4-1 as an internal standard with gas chromatography-mass spectrometry (GC-MS).

Experimental Principles

The fundamental principle behind creating a calibration curve with an internal standard is to establish a linear relationship between the concentration of the analyte and the ratio of the analyte's response to the internal standard's response.[4][5] By preparing a series of calibration standards with known concentrations of the analyte (unlabeled docosanoic acid) and a constant concentration of the internal standard (Docosanoic acid-d4-1), a calibration curve can be generated. The concentration of the analyte in unknown samples is then determined by measuring its response ratio to the internal standard and interpolating this value on the calibration curve.

Experimental Workflow

The overall workflow for creating a calibration curve and quantifying docosanoic acid in a sample is depicted below.

Detailed Experimental Protocol

This protocol outlines the steps for preparing calibration standards and analyzing them by GC-MS.

1. Materials and Reagents

-

Docosanoic acid (analyte standard)

-

Docosanoic acid-d4-1 (internal standard)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Boron trifluoride-methanol (BF3-methanol) solution (14%)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glassware: volumetric flasks, pipettes, vials with PTFE-lined caps

2. Preparation of Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of docosanoic acid and dissolve it in 10 mL of chloroform in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of Docosanoic acid-d4-1 and dissolve it in 10 mL of chloroform in a volumetric flask.

3. Preparation of Calibration Standards

Prepare a series of calibration standards by spiking a constant amount of the internal standard with varying amounts of the analyte stock solution.

| Calibration Standard | Volume of Analyte Stock (1 mg/mL) | Volume of Internal Standard Stock (100 µg/mL) | Final Volume with Chloroform | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |

| Blank | 0 µL | 100 µL | 1 mL | 0 | 10 |

| STD 1 | 10 µL | 100 µL | 1 mL | 10 | 10 |

| STD 2 | 25 µL | 100 µL | 1 mL | 25 | 10 |

| STD 3 | 50 µL | 100 µL | 1 mL | 50 | 10 |

| STD 4 | 100 µL | 100 µL | 1 mL | 100 | 10 |

| STD 5 | 250 µL | 100 µL | 1 mL | 250 | 10 |

| STD 6 | 500 µL | 100 µL | 1 mL | 500 | 10 |

4. Sample Preparation (Example for Plasma)

-

To 100 µL of plasma in a glass tube, add 10 µL of the internal standard stock solution (100 µg/mL).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

5. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract (from both calibration standards and samples), add 1 mL of 14% BF3-methanol solution.

-

Cap the tubes tightly and heat at 100°C for 30 minutes.

-

Cool the tubes to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final hexane solution to a GC-MS autosampler vial.

6. GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Temperature Program | Initial 100°C, hold for 1 min; ramp to 200°C at 10°C/min; ramp to 250°C at 5°C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Docosanoic acid methyl ester: m/z 354 (M+), 323, 87, 74Docosanoic acid-d4-1 methyl ester: m/z 358 (M+), 327 |

Data Presentation and Analysis

1. Peak Integration and Response Ratio Calculation

After GC-MS analysis, integrate the peak areas for the selected ions of both the docosanoic acid methyl ester and the Docosanoic acid-d4-1 methyl ester. Calculate the response ratio for each calibration standard using the following formula:

Response Ratio = (Peak Area of Docosanoic Acid) / (Peak Area of Docosanoic acid-d4-1)

2. Calibration Curve Construction

Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis) for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Example Calibration Curve Data

| Analyte Concentration (µg/mL) | Response Ratio (Analyte Area / IS Area) |

| 10 | 0.12 |

| 25 | 0.31 |

| 50 | 0.62 |

| 100 | 1.23 |

| 250 | 3.05 |

| 500 | 6.15 |

3. Quantification of Docosanoic Acid in Samples

Calculate the response ratio for your unknown samples in the same way as for the calibration standards. Use the linear regression equation from the calibration curve to determine the concentration of docosanoic acid in the samples.

Concentration = (Response Ratio - c) / m

Where:

-

'm' is the slope of the calibration curve.

-

'c' is the y-intercept of the calibration curve.

Method Performance Characteristics

The performance of the quantitative method should be validated. Typical performance characteristics for fatty acid analysis by GC-MS are summarized below.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination indicates how well the data points fit the linear regression model.[3] |

| Limit of Detection (LOD) | 1-10 pg on-column | The lowest amount of analyte that can be reliably detected above the background noise.[6][7] |

| Limit of Quantification (LOQ) | 5-50 pg on-column | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |

| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of spiked analyte. |

Signaling Pathway and Logical Relationship Diagram

The logical relationship for the quantification using an internal standard is based on the principle of proportionality.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Fatty Acid Uptake in Cell Culture with Docosanoic Acid-d4-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction